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Introduction
Acelarin (NUC-1031) is a first-in-class phosphoramidate ProTide, a prodrug of the widely used

anticancer nucleoside analog, gemcitabine.[1][2] Developed to overcome key mechanisms of

tumor resistance to gemcitabine, Acelarin exhibits enhanced cellular uptake and activation,

independent of nucleoside transporters and deoxycytidine kinase (dCK).[3] Its design as a pre-

activated, protected monophosphate form allows it to bypass the rate-limiting step of kinase-

dependent activation and protects it from enzymatic degradation.[3][4] These characteristics

lead to higher intracellular concentrations of the active triphosphate metabolite, ultimately

inhibiting DNA synthesis and inducing apoptosis in cancer cells. This document provides

detailed protocols for the chemical synthesis and subsequent purification of Acelarin for

research and development purposes.
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Property Value

IUPAC Name

Benzyl (2S)-2-[{[(2R,3R,5R)-5-(4-amino-2-

oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-

2-yl]methoxy-

phenoxyphosphoryl}]amino]propanoate

Synonyms NUC-1031, GTPL7389

Molecular Formula C25H27F2N4O8P

Molecular Weight 580.47 g/mol

Appearance White to off-white solid

Solubility Soluble in DMSO, Methanol

Mechanism of Action

Acelarin is intracellularly converted to

gemcitabine monophosphate (dFdCMP), which

is subsequently phosphorylated to the active

diphosphate (dFdCDP) and triphosphate

(dFdCTP) forms. dFdCDP inhibits ribonucleotide

reductase, and dFdCTP is incorporated into

DNA, leading to chain termination and

apoptosis.

Synthesis of Acelarin (NUC-1031)
The synthesis of Acelarin involves the coupling of gemcitabine with a phosphoramidate moiety.

The following protocol is a general representation based on established methods for ProTide

synthesis.

Materials and Reagents
Gemcitabine hydrochloride

Phenyl methoxy-L-alaninyl phosphorochloridate

N,N-Diisopropylethylamine (DIPEA)
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Anhydrous Dichloromethane (DCM)

Anhydrous Tetrahydrofuran (THF)

Silica gel for column chromatography

Ethyl acetate (EtOAc)

Hexanes

Methanol (MeOH)

Experimental Protocol: Synthesis
Preparation of Gemcitabine Free Base: Dissolve gemcitabine hydrochloride in a minimal

amount of water and neutralize with a suitable base (e.g., sodium bicarbonate) to a pH of ~7.

Extract the gemcitabine free base with an organic solvent (e.g., ethyl acetate), dry the

organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Phosphoramidate Coupling:

Suspend the gemcitabine free base in anhydrous DCM under an inert atmosphere (e.g.,

argon or nitrogen).

Cool the suspension to 0 °C in an ice bath.

Add N,N-Diisopropylethylamine (DIPEA) to the suspension.

Slowly add a solution of phenyl methoxy-L-alaninyl phosphorochloridate in anhydrous

DCM to the reaction mixture.

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring

overnight.

Work-up and Extraction:

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

Separate the organic layer and wash it sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

Synthesis Workflow
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Acelarin Synthesis Workflow

Purification of Acelarin
The crude Acelarin product is purified using silica gel column chromatography to isolate the

desired diastereomer.
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Materials and Reagents
Crude Acelarin

Silica gel (230-400 mesh)

Dichloromethane (DCM)

Methanol (MeOH)

Glass column for chromatography

Thin Layer Chromatography (TLC) plates

Experimental Protocol: Purification
Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar

solvent (e.g., hexanes or DCM).

Sample Loading: Dissolve the crude Acelarin in a minimal amount of DCM and adsorb it

onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the

top of the prepared column.

Elution: Elute the column with a gradient of methanol in dichloromethane. A typical gradient

could be from 0% to 10% methanol.

Fraction Collection and Analysis: Collect fractions and monitor the elution of the product by

Thin Layer Chromatography (TLC).

Product Isolation: Combine the fractions containing the pure Acelarin (as determined by

TLC and other analytical methods like NMR and MS), and concentrate under reduced

pressure to yield the purified product as a white solid.

Purification Workflow
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Acelarin Purification
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Acelarin Purification Workflow

Intracellular Activation of Acelarin
Acelarin's mechanism of action relies on its intracellular conversion to the active cytotoxic

agent, gemcitabine triphosphate (dFdCTP).[5]

Signaling Pathway
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Acelarin Intracellular Activation
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Intracellular Activation Pathway of Acelarin

The ProTide moiety is designed to be cleaved by intracellular enzymes. The first step is the

hydrolysis of the ester group by carboxyesterases or cathepsin A, followed by the cleavage of

the P-N bond by histidine triad nucleotide-binding protein 1 (HINT1) to release gemcitabine

monophosphate (dFdCMP).[6][7] This active monophosphate is then further phosphorylated by

cellular kinases to the di- and triphosphate forms, which exert the cytotoxic effects.

Conclusion
The synthesis and purification of Acelarin can be achieved through a reproducible multi-step

process. The ProTide technology endows Acelarin with favorable pharmacological properties,

allowing it to effectively overcome key resistance mechanisms that limit the efficacy of

gemcitabine. The provided protocols offer a foundational methodology for the laboratory-scale

production of Acelarin for further research and development in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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